REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[Al+3].[Cl-].[Cl-].[Cl-].Br[CH2:16][C:17](Br)=O.[NH2:20][C:21]([NH2:23])=[S:22]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:16]3[N:20]=[C:21]([NH2:23])[S:22][CH:17]=3)=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0.158 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |